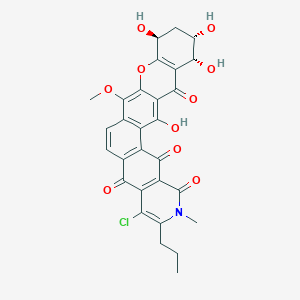

Kibdelone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kibdelone A is a bioactive heterocyclic polyketide produced by a rare soil actinomycete, Kibdelosporangium sp (MST-108465)This compound is known for its significant antibacterial and nematocidal activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Kibdelone A has been accomplished using several key steps:

- A one-pot oxa-Michael/Friedel-Crafts process to access the first simplified DEF ring analogues of the kibdelones .

In (III)-catalyzed arylation: of a heterocyclic quinone monoketal.

Iodine-mediated oxidative photochemical electrocyclization: for constructing the ABCD ring moiety.

Enzymatic dihydroxylation: of methyl 2-halobenzoate substrates for synthesizing activated 2-halo-cyclohexene F-ring fragments.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Analyse Chemischer Reaktionen

Types of Reactions: Kibdelone A undergoes various chemical reactions, including:

Oxidation: Air oxidation and quinone/hydroquinone redox transformations.

Reduction: Reduction using sodium dithionite.

Substitution: Halo-Michael aldol reactions

Common Reagents and Conditions:

Oxidation: FeCl3 as an oxidant.

Reduction: Sodium dithionite in deuterated dimethyl sulfoxide.

Substitution: Iodine and other halogenating agents

Major Products Formed:

Oxidation: Conversion to kibdelone B and other related compounds.

Reduction: Formation of reduced kibdelone derivatives

Wissenschaftliche Forschungsanwendungen

Kibdelone A has several scientific research applications:

Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.

Biology: Investigated for its potent cytotoxic effects on human tumor cell lines.

Medicine: Explored as a potential anticancer agent due to its selective cytotoxicity.

Wirkmechanismus

The exact mechanism of action of Kibdelone A is not fully understood. it is believed to involve:

- Air oxidation and quinone/hydroquinone redox transformations.

- Keto/enol tautomerizations that aromatize ring C via a quinone methide intermediate.

- Selective cytotoxicity against tumor cell lines, possibly related to the presence of the C-7 substituted tetrahydroxanthone pharmacophore .

Vergleich Mit ähnlichen Verbindungen

- Kibdelone B: Similar structure but different stereochemistry and bioactivity.

- Kibdelone C: Shares the hexacyclic tetrahydroxanthone core but differs in the connectivity of the E/F rings.

- Isokibdelone A: An isomer with significantly lower cytotoxic potency .

Eigenschaften

Molekularformel |

C29H24ClNO10 |

|---|---|

Molekulargewicht |

582.0 g/mol |

IUPAC-Name |

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone |

InChI |

InChI=1S/C29H24ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h6-7,12-13,22,32-33,35,37H,4-5,8H2,1-3H3/t12-,13-,22-/m0/s1 |

InChI-Schlüssel |

VXXQRIDYOXHDCN-MZFXBISCSA-N |

Isomerische SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl |

Kanonische SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)C=CC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide](/img/structure/B10775679.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B10775686.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18S)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775691.png)

![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)

![benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775715.png)

![[1,3-Dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B10775717.png)

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)